Astatane

Acid-Base Chemistry Hydrohalic Acids pKa

Astatane (HAt, CAS 13464-71-6) is the heaviest hydrogen halide, exhibiting relativistic bond lengthening and an estimated pKa of -11—making it the strongest known hydrohalic acid. This specialty compound is essential for validating relativistic quantum mechanical models and probing the limits of acid strength, where lighter HX analogs cannot substitute its unique electronic structure. Secure this research-critical material to advance heavy-element computational chemistry and targeted alpha therapy precursor studies.

Molecular Formula HAt
AtH
Molecular Weight 210.9951 g/mol
Cat. No. B1221854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAstatane
Molecular FormulaHAt
AtH
Molecular Weight210.9951 g/mol
Structural Identifiers
SMILES[AtH]
InChIInChI=1S/AtH/h1H
InChIKeyPGLQOBBPBPTBQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.001 mg / 1 mci / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Astatane (Hydrogen Astatide) Chemical Compound Procurement Information and Baseline Data Sheet


Astatane, the systematic IUPAC name for hydrogen astatide (HAt), is the heaviest member of the hydrogen halide series. It is a diatomic, inorganic molecule consisting of an astatine atom covalently bonded to a hydrogen atom [1]. Due to the radioactive and scarce nature of astatine, its properties are primarily derived from computational models and comparisons with lighter analogs [2]. It is a gas at standard temperature and pressure, with an estimated boiling point of -3°C, and is of significant theoretical interest for probing relativistic effects in chemical bonding and for its unique behavior as the strongest known hydrohalic acid [3].

Why In-Class Substitution with Lighter Hydrogen Halides is Scientifically Invalid for Astatane


While astatane shares the same HX molecular formula as other hydrogen halides (HF, HCl, HBr, HI), its chemical and physical properties cannot be extrapolated from its lighter congeners due to significant relativistic effects. The immense mass of the astatine nucleus causes strong spin-orbit coupling, which fundamentally alters its electronic structure and bonding characteristics [1]. For instance, relativistic effects cause a bond lengthening in HAt, a phenomenon not observed in other hydrogen halides [2]. This leads to a significantly weaker H-At bond and, consequently, an anomalously high acidity that diverges from the trends predicted by non-relativistic models. Therefore, substituting astatane with a lighter, more readily available hydrogen halide will not replicate the unique properties, such as its extreme acidity or specific dipole moment, that define its scientific and potential application value [3].

Astatane Quantitative Differentiation Evidence vs. Lighter Hydrogen Halide Analogs


Superior Acid Strength: Astatane (HAt) Exhibits the Lowest pKa Among Hydrogen Halides

Astatane is estimated to be the strongest acid in the hydrogen halide series, with a pKa value that is more negative than that of hydrogen iodide. This extreme acidity is a direct consequence of the weak H-At bond and the high stability of the astatide (At⁻) anion in solution [1].

Acid-Base Chemistry Hydrohalic Acids pKa

Anomalous Bond Length: Relativistic Effects Cause Unique Bond Lengthening in Astatane

Computational studies have revealed a unique relativistic effect in astatane: contrary to other hydrogen halides where relativity leads to bond contraction, relativistic effects (specifically spin-orbit coupling) in HAt cause its bond length to increase [1]. This makes its bond length an outlier in the group's periodic trend.

Chemical Bonding Relativistic Quantum Chemistry Spectroscopic Constants

Extreme Dipole Moment: Astatane Possesses a Near-Zero and Inverted Dipole Moment

The dipole moment of astatane is exceptionally small and negative (-0.06 D), starkly contrasting with the large positive values of lighter hydrogen halides. This is due to the nearly equal electronegativities of hydrogen (2.20) and astatine (2.22), leading to a nonpolar covalent bond where the hydrogen can even carry a slight negative charge [1].

Molecular Polarity Electronegativity Dipole Moment

Key Research and Potential Application Scenarios for Astatane Procurement


Fundamental Research in Relativistic Quantum Chemistry

Astatane serves as an essential benchmark system for testing and refining relativistic quantum mechanical models. Its unique properties—such as the relativistic bond lengthening and an inverted dipole moment—provide a stringent test for high-level computational methods like the four-component Dirac-Coulomb Hamiltonian approach. Research groups focused on heavy-element chemistry require data on HAt to validate theoretical predictions and improve the accuracy of computational tools for superheavy elements [1].

Experimental Studies on Extreme Acidity and Anion Stability

As the strongest known hydrohalic acid with an estimated pKa approaching -11, astatane is of interest for fundamental physical chemistry studies exploring the limits of acid strength. Its formation yields the astatide (At⁻) anion. Understanding the behavior and stability of this anion in various media provides critical data for the broader field of heavy halogen chemistry, especially when compared to the well-characterized iodide (I⁻) and bromide (Br⁻) anions [2].

Precursor or Model for Astatine-211 Radiopharmaceutical Development

While astatane itself is not a therapeutic, its chemistry directly informs the synthesis and stability of astatinated compounds used in targeted alpha therapy (TAT). Understanding the H-At bond's weakness and the unique reactivity of astatine is crucial for designing stable linkages for the ²¹¹At radioisotope. Insights from astatane's bond properties are directly applicable to predicting the in vivo stability of C-At bonds in radiopharmaceuticals like ²¹¹At-MABG, where the integrity of the carbon-astatine bond is paramount for therapeutic efficacy [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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